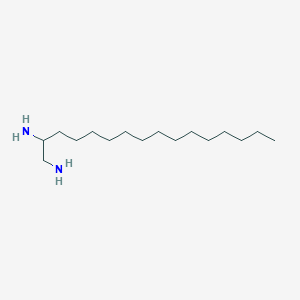

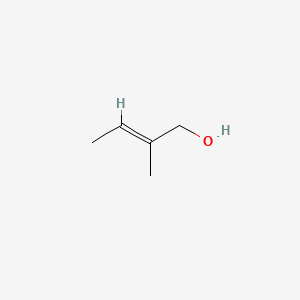

2-Méthylbut-2-én-1-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Methyl-2-buten-1-OL has several applications in scientific research:

Biology: It is studied for its potential role in biological processes and as a biogenic volatile organic compound.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Methyl-2-buten-1-OL plays a significant role in biochemical reactions, particularly in the synthesis of isoprenoids. It interacts with several enzymes, including prenyltransferases, which catalyze the transfer of prenyl groups to acceptor molecules. This interaction is crucial for the biosynthesis of important biomolecules such as cholesterol, ubiquinone, and dolichol . The nature of these interactions involves the formation of prenylated proteins, which are essential for various cellular functions.

Cellular Effects

2-Methyl-2-buten-1-OL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the prenylation of proteins, which is a post-translational modification that regulates the activity and localization of proteins within the cell . This modification can impact cell signaling pathways, such as the Ras and Rho pathways, which are involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-Methyl-2-buten-1-OL involves its interaction with prenyltransferases, leading to the prenylation of target proteins. This process involves the transfer of a prenyl group from 2-Methyl-2-buten-1-OL to a cysteine residue on the target protein, resulting in the formation of a thioether bond . This modification can alter the protein’s function, localization, and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-buten-1-OL can change over time due to its stability and degradation. Studies have shown that 2-Methyl-2-buten-1-OL is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Methyl-2-buten-1-OL has been observed to affect cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Methyl-2-buten-1-OL vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic activity . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and overall health.

Metabolic Pathways

2-Methyl-2-buten-1-OL is involved in several metabolic pathways, including the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids . It interacts with enzymes such as HMG-CoA reductase and farnesyl pyrophosphate synthase, which are key regulators of this pathway. These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, 2-Methyl-2-buten-1-OL is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or facilitated transport, and it can accumulate in specific cellular compartments. The distribution of 2-Methyl-2-buten-1-OL can influence its localization and activity within the cell.

Subcellular Localization

The subcellular localization of 2-Methyl-2-buten-1-OL is influenced by targeting signals and post-translational modifications. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the prenylation of proteins . This localization is essential for its function in regulating protein activity and cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-2-buten-1-OL can be synthesized through several methods. One common method involves the hydration of isoprene in the presence of phenylacetate. Another method includes the reaction of dimethyl vinylcarbinol with diluted sulfuric acid .

Industrial Production Methods: In industrial settings, 2-Methyl-2-buten-1-OL is often produced through the catalytic hydrogenation of 2-methyl-3-butyn-2-ol. This process typically involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-2-buten-1-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-2-butenal using manganese dioxide as an oxidizing agent.

Reduction: It can be reduced to form 2-methyl-2-butanol using hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in petroleum ether at room temperature.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a suitable solvent.

Major Products:

Oxidation: 2-Methyl-2-butenal.

Reduction: 2-Methyl-2-butanol.

Substitution: Halogenated derivatives like 2-chloro-2-methyl-2-buten-1-OL.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-buten-1-OL involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes the addition of oxidizing agents to its double bond, leading to the formation of aldehydes or ketones. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparaison Avec Des Composés Similaires

2-Methyl-2-propen-1-OL: Similar in structure but with a different position of the double bond.

3-Methyl-2-buten-1-OL: Similar in structure but with a different position of the methyl group.

2-Buten-1-OL: Similar in structure but without the methyl group.

Uniqueness: 2-Methyl-2-buten-1-OL is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its double bond and hydroxyl group make it a versatile compound in organic synthesis .

Propriétés

IUPAC Name |

(E)-2-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJDKFPXHQRVMV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063553, DTXSID70197971 | |

| Record name | 2-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green oily aroma | |

| Record name | 2-Methylbut-2-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-2-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Methylbut-2-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.869 | |

| Record name | 2-Methylbut-2-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

497-02-9, 4675-87-0 | |

| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004675870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-2-methylbut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUT-2-EN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF5W0ROP10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Methyl-2-buten-1-ol in the context of the provided research?

A1: The provided research primarily focuses on 2-Methyl-2-buten-1-ol as a constituent of essential oils extracted from various plants like Paederia scandens [], Trigonella foenum-graecum (fenugreek) [], and Rhodiola Crenulata []. It is identified as a volatile compound contributing to the aroma profile of these plants.

Q2: Can you elaborate on the occurrence of 2-Methyl-2-buten-1-ol in Paederia scandens?

A2: In the essential oil of fresh Paederia scandens (Lour.) Merr., 2-Methyl-2-buten-1-ol constitutes 3.32% of the total identified components []. This makes it one of the significant volatile compounds present in this plant species.

Q3: Besides its presence in essential oils, has 2-Methyl-2-buten-1-ol been investigated in other biological contexts?

A3: Yes, research has explored the stereospecific reduction of 2-Methyl-2-buten-1-ol by the bacterium Clostridium kluyveri []. This study demonstrated the bacterium's ability to convert (E)-2-Methyl-2-buten-1-ol to (R)-2-methyl-1-butanol with high stereoselectivity using ethanol as an electron donor.

Q4: Are there any studies looking at the impact of environmental factors on 2-Methyl-2-buten-1-ol levels in plants?

A4: Research on Coffea arabica beans showed that environmental factors like temperature and soil water content significantly influence the levels of various volatile compounds, including 2-Methyl-2-buten-1-ol []. Notably, a 2°C temperature increase demonstrated a more substantial impact than a 100 mm increase in soil water content.

Q5: How does the aroma profile of 2-Methyl-2-buten-1-ol contribute to food science?

A5: In the context of roasted poultry byproducts, 2-Methyl-2-buten-1-ol is a dominant volatile compound contributing to the overall aroma []. This highlights its potential importance in developing flavor profiles for processed food products.

Q6: Are there any known synthetic routes for the production of 2-Methyl-2-buten-1-ol or its derivatives?

A6: While not directly discussed in the provided abstracts, one study mentions the synthesis of (Z)-4-chloro-2-methyl-2-buten-1-ol acetate, a derivative of 2-Methyl-2-buten-1-ol, using a stereoselective Wittig reaction []. This suggests the possibility of utilizing similar synthetic strategies for 2-Methyl-2-buten-1-ol itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

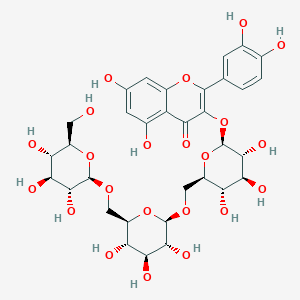

![8-benzylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B1231607.png)

![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)